(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine hydrochloride
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Overview
Description
(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an alkyne and an azide.
Introduction of the Ethan-1-amine Group: The ethan-1-amine group can be introduced through reductive amination of an appropriate aldehyde or ketone with ammonia or a primary amine.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The triazole ring and the amine group can participate in substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring or the amine group.
Scientific Research Applications
(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or infectious diseases.
Biology: It can be used in biochemical assays to study enzyme activity or as a ligand in receptor binding studies.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as antimicrobial activity or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with various biological molecules through hydrogen bonding, π-π stacking, or coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(1H-1,2,3-triazol-5-yl)ethan-1-amine hydrochloride: Lacks the methyl group on the triazole ring.
(1S)-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride: The triazole ring is substituted at a different position.
(1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride: Contains a different triazole isomer.
Uniqueness
The presence of the methyl group on the triazole ring and the specific substitution pattern confer unique chemical and biological properties to (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine hydrochloride. These properties may include enhanced binding affinity to certain biological targets, improved solubility, or increased stability under physiological conditions.
Properties
Molecular Formula |
C5H11ClN4 |
---|---|
Molecular Weight |
162.62 g/mol |
IUPAC Name |
(1S)-1-(3-methyltriazol-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H10N4.ClH/c1-4(6)5-3-7-8-9(5)2;/h3-4H,6H2,1-2H3;1H/t4-;/m0./s1 |
InChI Key |
AEZTZBLFYWLKEK-WCCKRBBISA-N |
Isomeric SMILES |
C[C@@H](C1=CN=NN1C)N.Cl |
Canonical SMILES |
CC(C1=CN=NN1C)N.Cl |
Origin of Product |
United States |
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